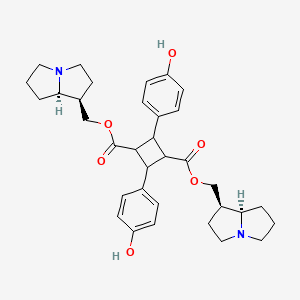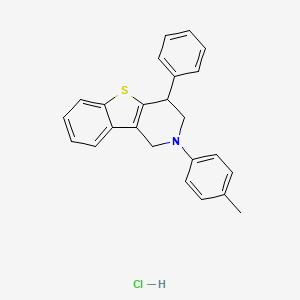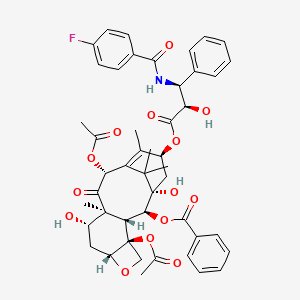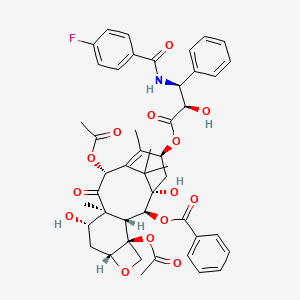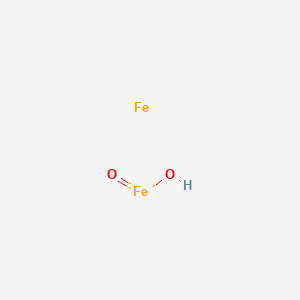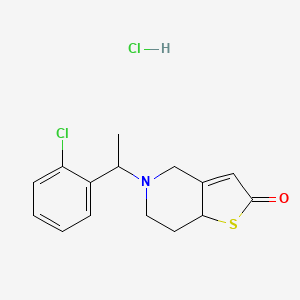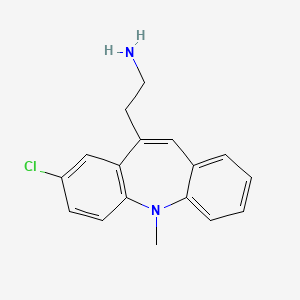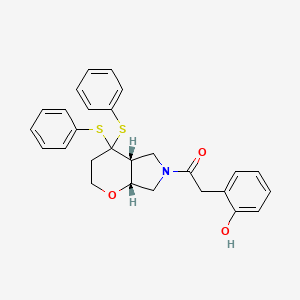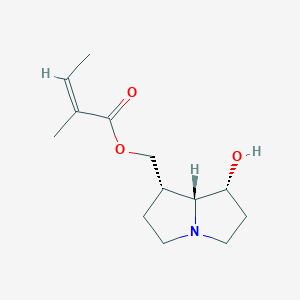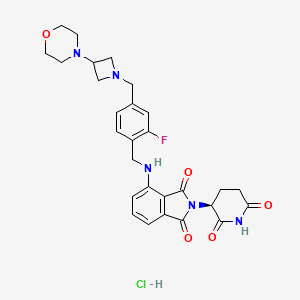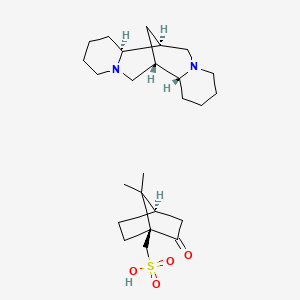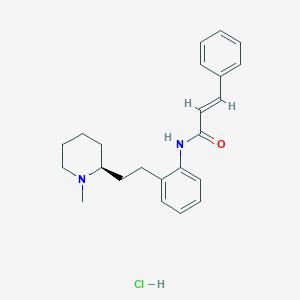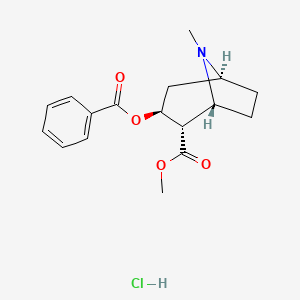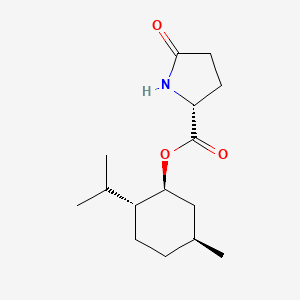
D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester is a complex organic compound with a unique structure that includes a proline derivative and a cyclohexyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester typically involves the esterification of D-Proline with the appropriate cyclohexyl derivative. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. Flow microreactor systems have been shown to be more efficient and versatile compared to traditional batch processes, allowing for better control over reaction parameters and reducing the overall production time .
化学反应分析
Types of Reactions
D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
相似化合物的比较
Similar Compounds
- L-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester
- D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl amide
Uniqueness
D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester is unique due to its specific stereochemistry and the presence of both a proline derivative and a cyclohexyl ester group. This combination of features gives the compound distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
144540-05-6 |
|---|---|
分子式 |
C15H25NO3 |
分子量 |
267.36 g/mol |
IUPAC 名称 |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2R)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-9(2)11-5-4-10(3)8-13(11)19-15(18)12-6-7-14(17)16-12/h9-13H,4-8H2,1-3H3,(H,16,17)/t10-,11+,12+,13-/m0/s1 |
InChI 键 |
SLHPMAOXNSLXEH-LOWDOPEQSA-N |
手性 SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@H]2CCC(=O)N2)C(C)C |
规范 SMILES |
CC1CCC(C(C1)OC(=O)C2CCC(=O)N2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


